(S)-1,2-Butanediol

Description

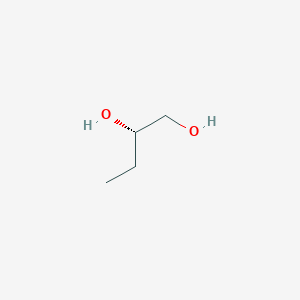

Structure

3D Structure

Properties

IUPAC Name |

(2S)-butane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2/c1-2-4(6)3-5/h4-6H,2-3H2,1H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMRWNKZVCUKKSR-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

90.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73522-17-5 | |

| Record name | (S)-1,2-Butanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-1,2-Butanediol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-1,2-Butanediol is a chiral organic compound that serves as a versatile building block in the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and specialty chemicals. Its unique stereochemistry and functional groups make it a valuable intermediate in creating complex molecules with specific biological activities. This guide provides an in-depth overview of the chemical and physical properties of (S)-1,2-Butanediol, detailed experimental protocols for its synthesis and analysis, and its applications in drug development.

Core Chemical and Physical Properties

(S)-1,2-Butanediol, also known as (S)-1,2-butylene glycol or (S)-1,2-dihydroxybutane, is a colorless to slightly yellow, clear, and viscous liquid.[1][2] It is characterized by its low toxicity and excellent solubility in water and many organic solvents.[1]

General and Physical Properties

The fundamental physical and chemical identifiers for (S)-1,2-Butanediol are summarized below.

| Property | Value | Reference |

| Molecular Formula | C4H10O2 | [1][3] |

| Molecular Weight | 90.12 g/mol | [1][3] |

| CAS Number | 73522-17-5 | [1][3] |

| Appearance | Colorless or slightly yellow clear liquid | [1] |

| IUPAC Name | (2S)-butane-1,2-diol | [4] |

| Synonyms | (S)-1,2-Butylene glycol, (S)-1,2-Dihydroxybutane | [1] |

Physicochemical Data

Quantitative physicochemical data for (S)-1,2-Butanediol are presented in the following table, providing key parameters for experimental and process design.

| Property | Value | Conditions | Reference |

| Density | 1.001±0.06 g/cm³ (Predicted) | [3] | |

| 1 g/mL | [1] | ||

| Boiling Point | 181-183 °C | [3] | |

| 55 °C | 0.7 mmHg | [1][3][5] | |

| Melting Point | -112 °C | [3] | |

| Refractive Index | 1.4360-1.4400 | [3] | |

| 1.44 | n20D | [1] | |

| Optical Rotation | -15 to -18 ° | c=3 in EtOH, 20°C | [1] |

| pKa | 14.49±0.20 (Predicted) | [3] | |

| Solubility | Soluble in water and many organic solvents | [3] |

Safety and Handling

(S)-1,2-Butanediol is considered a relatively safe compound but requires appropriate handling. It is a flammable liquid and should be kept away from open flames and high temperatures.[3] It can cause serious eye irritation.[4][6] Contact with skin and eyes should be avoided.[3] For safe storage, it should be kept in a closed container at 2-8°C, away from oxygen, oxidants, and acids.[1][3]

| Hazard Statement | Precautionary Statements | Reference |

| H319: Causes serious eye irritation | P264: Wash skin thoroughly after handling. | [6] |

| P280: Wear protective gloves/protective clothing/eye protection/face protection. | [6] | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6] |

Experimental Protocols

The synthesis, purification, and analysis of (S)-1,2-Butanediol involve specific methodologies to ensure high purity and the desired stereochemistry.

Enantioselective Synthesis

The creation of enantiomerically pure (S)-1,2-Butanediol can be achieved through various asymmetric synthesis strategies. One common industrial method for producing 1,2-butanediol (as a racemic mixture) is the hydration of 1,2-epoxybutane.[7] To obtain the specific (S)-enantiomer, chiral catalysts or biocatalytic methods are employed.

Biocatalytic Kinetic Resolution of (±)-1,2-Butanediol

This method utilizes an engineered microorganism to selectively oxidize one enantiomer, allowing for the separation of the desired (S)-1,2-Butanediol.

Protocol:

-

Biocatalyst Preparation: Whole cells of E. coli co-expressing a stereoselective butanediol dehydrogenase (BDH) and an NADH oxidase are cultured and harvested. For the resolution of a racemic mixture to obtain (S)-1,2-BD, a dehydrogenase specific for the (R)-enantiomer, such as (2R, 3R)-BDH, is used.[8]

-

Reaction Setup: A reaction mixture is prepared containing the racemic 1,2-butanediol substrate in a suitable buffer (e.g., pH 11 for (2R, 3R)-BDH).[8]

-

Biotransformation: The prepared whole-cell biocatalyst is added to the reaction mixture. The reaction is incubated at an optimal temperature (e.g., 50°C) with agitation.[8] The (2R, 3R)-BDH selectively oxidizes (R)-1,2-butanediol to 1-hydroxy-2-butanone, while the (S)-1,2-butanediol remains unreacted.[8] The NADH oxidase regenerates the NAD+ cofactor required by the dehydrogenase.[8]

-

Monitoring: The reaction progress is monitored by periodically taking samples and analyzing the concentrations of the substrate and product using Gas Chromatography (GC).[8]

-

Work-up and Purification: Once the desired conversion is reached, the cells are removed by centrifugation. The supernatant containing (S)-1,2-butanediol and 1-hydroxy-2-butanone is then subjected to extraction with an organic solvent (e.g., ethyl acetate).[8] The desired (S)-1,2-butanediol can then be purified from the extract by distillation or chromatography.

Purification from a Mixture

A common challenge is the separation of 1,2-butanediol from structurally similar compounds like ethylene glycol, with which it can form an azeotrope.

Protocol for Separation via Catalytic Dehydration:

-

Catalyst: A solid acid catalyst, such as H-Beta zeolite, is used.[9][10]

-

Reaction: The mixture containing 1,2-butanediol and ethylene glycol is heated in the presence of the catalyst. 1,2-Butanediol is preferentially dehydrated to form more volatile compounds like aldehydes and ketones.[9][10]

-

Separation: The resulting mixture can then be separated by distillation, where the more volatile dehydration products are removed, leaving behind purified ethylene glycol. This method is effective for removing 1,2-butanediol as an impurity.[9][10]

Analytical Methods

Accurate determination of the concentration and enantiomeric purity of (S)-1,2-Butanediol is crucial.

Gas Chromatography-Mass Spectrometry (GC-MS) for Enantiomeric Analysis:

-

Derivatization: To enable chiral separation, the hydroxyl groups of the diol enantiomers are derivatized with a chiral reagent, such as (S)-(+)-2-phenylbutyryl chloride.[11]

-

Internal Standard: A deuterated internal standard is added to the sample for accurate quantification.[11]

-

Extraction: The derivatized sample is extracted from the aqueous matrix using an organic solvent (e.g., diethyl ether).[4][11]

-

GC-MS Analysis: The extract is injected into a GC-MS system equipped with a suitable capillary column (e.g., a polar column).[4] The diastereomeric derivatives are separated based on their retention times.

-

Quantification: The mass spectrometer is used for detection and quantification, comparing the peak areas of the analyte to the internal standard.[4]

Role in Drug Development and Logical Workflows

(S)-1,2-Butanediol's chirality makes it a key starting material for the synthesis of stereochemically defined active pharmaceutical ingredients (APIs). A prime example is its use in the synthesis of the anti-tuberculosis drug Ethambutol. The (R)-enantiomer of 1,2-butanediol is a direct precursor to the (S,S)-Ethambutol intermediate.[12] This highlights the importance of having access to specific enantiomers of 1,2-butanediol for pharmaceutical synthesis.

Below are diagrams illustrating key experimental workflows involving (S)-1,2-Butanediol.

References

- 1. Nickel-Catalyzed Enantioselective Synthesis of Pre-Differentiated Homoallylic syn- or anti-1,2-Diols from Aldehydes and Dienol Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Method of determination of 1,2-propanediol and 2,3-butanediol | OIV [oiv.int]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 1,2-Butanediol - Wikipedia [en.wikipedia.org]

- 8. Efficient 1-Hydroxy-2-Butanone Production from 1,2-Butanediol by Whole Cells of Engineered E. coli [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Assay of the enantiomers of 1,2-propanediol, 1,3-butanediol, 1,3-pentanediol, and the corresponding hydroxyacids by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

(S)-1,2-Butanediol: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 73522-17-5

Molecular Formula: C₄H₁₀O₂

Molecular Weight: 90.12 g/mol

(S)-1,2-Butanediol is a chiral diol that serves as a versatile building block in organic synthesis, particularly in the pharmaceutical industry. Its stereochemistry makes it a valuable precursor for the enantioselective synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This guide provides an in-depth overview of its properties, synthesis, analysis, and applications relevant to researchers and professionals in drug development.

Molecular Structure

The molecular structure of (S)-1,2-Butanediol consists of a four-carbon chain with two hydroxyl groups on the first and second carbon atoms. The "(S)" designation indicates the stereochemical configuration at the chiral center (the second carbon atom).

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of (S)-1,2-Butanediol is presented in the table below. This data is essential for its handling, formulation, and analysis.

| Property | Value | Reference |

| Physical State | Colorless or slightly yellow clear liquid | [Chem-Impex] |

| Boiling Point | 55 °C at 0.7 mmHg | [Chem-Impex] |

| Density | Approximately 1.001-1.0023 g/mL | [Chem-Impex, Wikipedia] |

| Refractive Index (n20D) | Approximately 1.4360-1.4400 | [Chem-Impex] |

| Optical Rotation ([α]20D) | -15 to -18° (c=3 in EtOH) | [Chem-Impex] |

| Solubility | Soluble in water and many organic solvents. | [ChemBK] |

| Purity | ≥ 98% (GC) | [Chem-Impex] |

Synthesis of (S)-1,2-Butanediol

The enantioselective synthesis of (S)-1,2-Butanediol is crucial for its application in the pharmaceutical industry. The primary industrial method involves the hydration of 1,2-epoxybutane.[1] However, for laboratory-scale synthesis with high enantiomeric purity, methods like asymmetric dihydroxylation are employed.

Experimental Protocol: Sharpless Asymmetric Dihydroxylation of 1-Butene

This protocol describes a general approach for the synthesis of (S)-1,2-Butanediol from 1-butene using Sharpless asymmetric dihydroxylation, which is a reliable method for creating chiral diols.[2][3]

Materials:

-

1-Butene

-

AD-mix-α (a commercially available mixture containing the chiral ligand (DHQ)₂PHAL, K₃Fe(CN)₆, K₂CO₃, and OsO₄)

-

tert-Butanol

-

Water

-

Methanesulfonamide (CH₃SO₂NH₂)

-

Sodium sulfite (Na₂SO₃)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

Procedure:

-

A reaction vessel is charged with a mixture of tert-butanol and water (1:1).

-

AD-mix-α and methanesulfonamide are added to the solvent mixture and stirred until dissolved.

-

The mixture is cooled to 0 °C.

-

1-Butene is then introduced into the reaction mixture.

-

The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting material.

-

Upon completion, the reaction is quenched by the addition of sodium sulfite.

-

The mixture is stirred for an additional hour.

-

The product is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude (S)-1,2-Butanediol.

-

The crude product can be further purified by distillation or chromatography.

Logical Relationship for Sharpless Asymmetric Dihydroxylation

Caption: Workflow for the synthesis of (S)-1,2-Butanediol.

Analysis and Quality Control

Ensuring the enantiomeric purity of (S)-1,2-Butanediol is critical for its use in pharmaceutical synthesis. Chiral gas chromatography (GC) is a common and effective method for this purpose.

Experimental Protocol: Chiral GC-MS Analysis

This protocol outlines a general procedure for the determination of the enantiomeric excess of (S)-1,2-Butanediol.

Instrumentation and Columns:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Chiral capillary column (e.g., a cyclodextrin-based column like Rt-βDEXsa).[4]

Sample Preparation:

-

Prepare a dilute solution of the (S)-1,2-Butanediol sample in a suitable solvent (e.g., dichloromethane or methanol).

-

(Optional) Derivatization: To improve volatility and separation, the diol can be derivatized. A common method is to react it with a chiral derivatizing agent, such as (S)-(+)-2-phenylbutyryl chloride, to form diastereomeric esters.[5]

GC-MS Conditions (Typical):

-

Injector Temperature: 250 °C

-

Oven Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp at a slow rate (e.g., 2-5 °C/min) to a final temperature (e.g., 200 °C).

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

MS Detector: Electron ionization (EI) mode, scanning a suitable mass range (e.g., m/z 30-200).

Data Analysis:

-

The two enantiomers will have different retention times on the chiral column.

-

The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.

Experimental Workflow for Chiral GC-MS Analysis

Caption: Workflow for determining the enantiomeric excess.

Applications in Drug Development

(S)-1,2-Butanediol is a key intermediate in the synthesis of various pharmaceuticals. Its primary role is to introduce a specific stereocenter into the final molecule, which is often critical for its biological activity.

One of the notable applications of (S)-1,2-butanediol is in the synthesis of the anti-tuberculosis drug, Ethambutol. In this synthesis, (S)-1,2-butanediol is converted to (S)-2-aminobutanol, which is a crucial chiral building block for the final drug molecule.

Furthermore, (S)-1,2-butanediol can be oxidized to 1-hydroxy-2-butanone, another important intermediate in pharmaceutical synthesis.[6]

Metabolic Pathway

While specific signaling pathways directly involving (S)-1,2-Butanediol are not extensively documented, its metabolism is expected to follow the general pathways of short-chain diols. In the body, diols are typically metabolized by alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs).

Generalized Metabolic Pathway of 1,2-Diols

Caption: Generalized metabolic pathway for 1,2-diols.

This metabolic conversion is important to consider in the context of drug development, as the metabolites of a chiral precursor could have their own pharmacological or toxicological profiles.

Conclusion

(S)-1,2-Butanediol is a fundamentally important chiral building block for the pharmaceutical and chemical industries. Its value lies in its ability to introduce a specific stereocenter, which is a critical aspect of modern drug design and development. A thorough understanding of its properties, synthesis, and analysis is essential for its effective utilization in research and manufacturing. The methodologies outlined in this guide provide a solid foundation for professionals working with this versatile chiral diol.

References

Synthesis of (S)-1,2-Butanediol from 1,2-Epoxybutane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the synthesis of (S)-1,2-butanediol from 1,2-epoxybutane. The synthesis of enantiomerically pure compounds is a critical aspect of modern drug development and fine chemical manufacturing. (S)-1,2-butanediol is a valuable chiral building block, and its efficient synthesis from the readily available racemic 1,2-epoxybutane is of significant interest. This document details three primary approaches: industrial racemic synthesis, biocatalytic kinetic resolution, and chemo-catalytic hydrolytic kinetic resolution.

Industrial Racemic Synthesis of 1,2-Butanediol

The industrial production of 1,2-butanediol involves the non-enantioselective hydration of 1,2-epoxybutane. This process yields a racemic mixture of (R)- and (S)-1,2-butanediol and is typically achieved through two main routes.

Non-Catalytic Hydration

This method involves the hydrolysis of 1,2-epoxybutane at elevated temperatures and pressures. A significant excess of water is crucial to suppress the formation of polyether byproducts.

Acid-Catalyzed Hydration

To reduce the severity of the reaction conditions, acid catalysts are often employed. Strong acids such as sulfuric acid or acidic ion-exchange resins facilitate the ring-opening of the epoxide under milder conditions.

Table 1: Process Parameters for Industrial Racemic Synthesis of 1,2-Butanediol

| Parameter | Non-Catalytic Hydration | Acid-Catalyzed Hydration |

| Catalyst | None | Sulfuric acid or acidic ion-exchange resins |

| Temperature | 160-220 °C | < 160 °C |

| Pressure | 10-30 bar | Slightly above atmospheric pressure |

| Water Excess | 10- to 20-fold molar excess | 10- to 20-fold molar excess |

| Selectivity | 70-92% | 70-92% |

Enantioselective Synthesis via Kinetic Resolution

Kinetic resolution is a key strategy for obtaining enantiomerically pure compounds from a racemic mixture. In the context of synthesizing (S)-1,2-butanediol, the racemic 1,2-epoxybutane is subjected to a chiral catalyst or enzyme that preferentially reacts with one enantiomer, in this case, the (R)-1,2-epoxybutane, to form (R)-1,2-butanediol. This leaves the unreacted (S)-1,2-epoxybutane, which can then be separated and hydrolyzed in a subsequent step to yield the desired (S)-1,2-butanediol. Alternatively, the process can be stopped at approximately 50% conversion, and the (S)-1,2-butanediol can be isolated from the reaction mixture.

Biocatalytic Kinetic Resolution using Epoxide Hydrolases

Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to their corresponding vicinal diols.[1] Many EHs exhibit high enantioselectivity, making them excellent biocatalysts for kinetic resolutions.[2] The epoxide hydrolase from fungi such as Aspergillus niger and yeast like Yarrowia lipolytica have shown to be effective in the hydrolysis of epoxides.[3][4]

This protocol is a representative procedure based on the use of yeast epoxide hydrolase for the kinetic resolution of a terminal epoxide.[4]

-

Enzyme Preparation: A purified recombinant epoxide hydrolase from Yarrowia lipolytica is prepared and quantified.

-

Reaction Setup: In a temperature-controlled vessel, a Tris-sulfate buffer (pH 8.0) is prepared. The racemic 1,2-epoxybutane is added to the buffer to a final concentration of 5 mM.

-

Enzymatic Reaction: The reaction is initiated by the addition of the purified epoxide hydrolase (50 µg). The mixture is incubated at 30 °C with constant stirring.

-

Monitoring and Work-up: The reaction progress is monitored by gas chromatography (GC) to determine the conversion and enantiomeric excess of the product and remaining substrate. The reaction is stopped at approximately 50% conversion by extracting the mixture with an equal volume of ethyl acetate.

-

Purification: The organic extract is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting mixture of (S)-1,2-epoxybutane and (R)-1,2-butanediol can be separated by chromatography. The enantiomerically enriched (S)-1,2-epoxybutane is then hydrolyzed to (S)-1,2-butanediol in a separate step.

Table 2: Performance Data for Biocatalytic Kinetic Resolution of Terminal Epoxides

| Biocatalyst | Substrate | Conversion (%) | Product e.e. (%) | Unreacted Epoxide e.e. (%) |

| Aspergillus niger EH | p-Nitrostyrene oxide | ~50 | >95 ((R)-diol) | >95 ((S)-epoxide) |

| Yarrowia lipolytica EH | 1,2-Epoxyoctane | ~47 | High (R)-diol | High (S)-epoxide |

Chemo-catalytic Hydrolytic Kinetic Resolution (HKR) using Jacobsen's Catalyst

The hydrolytic kinetic resolution (HKR) of terminal epoxides using chiral (salen)Co(III) complexes, known as Jacobsen's catalysts, is a highly efficient and practical method for producing enantiopure epoxides and 1,2-diols.[5] This reaction is known for its broad substrate scope, low catalyst loadings, and the use of water as the resolving agent.[5] The successful HKR of 1,2-epoxybutene, a close structural analog of 1,2-epoxybutane, has been reported.[6]

This protocol is a general procedure adapted from the work of Jacobsen and co-workers for the HKR of terminal epoxides.[7]

-

Catalyst Preparation: The chiral (S,S)-Co(II) salen complex is synthesized and then oxidized to the active (S,S)-Co(III) complex in situ or prior to the reaction.

-

Reaction Setup: Racemic 1,2-epoxybutane is added to a reaction vessel. The (S,S)-Jacobsen's catalyst is added at a loading of 0.2-2.0 mol%.

-

Hydrolytic Resolution: Water (0.5-0.8 equivalents) is added to the mixture. The reaction is stirred at room temperature for a specified time, typically until approximately 50-55% conversion is reached.

-

Monitoring and Work-up: The reaction is monitored by GC to determine the conversion and enantiomeric excess of the remaining epoxide and the diol product.

-

Purification: The reaction mixture is then subjected to distillation or chromatography to separate the unreacted, enantiomerically enriched (R)-1,2-epoxybutane from the (S)-1,2-butanediol product.

Table 3: Performance Data for Jacobsen's Hydrolytic Kinetic Resolution of Terminal Epoxides

| Substrate | Catalyst Loading (mol%) | Conversion (%) | Product e.e. (%) | Unreacted Epoxide e.e. (%) |

| Terminal Epoxides (general) | 0.2 - 2.0 | ~50-55 | >98 | >98 |

| 1,2-Epoxybutene | Not specified | High | High | High |

| Epichlorohydrin | <0.5 | High | High | High |

Reaction Mechanisms and Workflows

Acid-Catalyzed Hydrolysis of 1,2-Epoxybutane

Under acidic conditions, the epoxide oxygen is protonated, making the epoxide more susceptible to nucleophilic attack by water. The attack occurs preferentially at the more substituted carbon atom via an SN2-like mechanism with significant SN1 character.

Caption: Acid-catalyzed ring-opening of 1,2-epoxybutane.

Biocatalytic Hydrolysis by Epoxide Hydrolase

Epoxide hydrolases employ a catalytic triad (typically Asp-His-Asp) in their active site. The reaction proceeds via a two-step mechanism involving the formation of a covalent enzyme-substrate intermediate.[8][9]

Caption: Simplified mechanism of epoxide hydrolysis by an EH.

Jacobsen's Hydrolytic Kinetic Resolution (HKR)

The mechanism of the Jacobsen HKR is believed to involve a cooperative bimetallic pathway where one chiral (salen)Co(III) complex acts as a Lewis acid to activate the epoxide, and a second molecule of the catalyst delivers the hydroxide nucleophile.[10]

Caption: Catalytic cycle of the Jacobsen HKR.

Conclusion

The synthesis of (S)-1,2-butanediol from racemic 1,2-epoxybutane can be achieved through several effective methods. While industrial synthesis provides a cost-effective route to the racemic diol, enantiomerically pure (S)-1,2-butanediol is accessible through kinetic resolution. Both biocatalytic methods using epoxide hydrolases and chemo-catalytic approaches like the Jacobsen hydrolytic kinetic resolution offer high enantioselectivity. The choice of method will depend on factors such as desired scale, cost, and available expertise. The detailed protocols and mechanistic insights provided in this guide are intended to assist researchers and drug development professionals in selecting and implementing the most suitable strategy for their specific needs.

References

- 1. Epoxide Hydrolases: Multipotential Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biotrans.mbu.cas.cz [biotrans.mbu.cas.cz]

- 3. Purification and characterization of a highly enantioselective epoxide hydrolase from Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potential of Y. lipolytica epoxide hydrolase for efficient production of enantiopure (R)-1,2-octanediol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. Mechanistic basis for high stereoselectivity and broad substrate scope in the (salen)Co(III)-catalyzed hydrolytic kinetic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

Enantioselective Synthesis of 1,2-Butanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Optically active 1,2-butanediol is a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals. Its vicinal diol motif, coupled with a chiral center, makes it a versatile synthon for the introduction of stereochemistry in complex molecules. This technical guide provides an in-depth overview of the core methodologies for the enantioselective synthesis of 1,2-butanediol, focusing on data-driven comparisons and detailed experimental protocols.

Core Synthetic Strategies

Several key strategies have emerged for the efficient enantioselective synthesis of 1,2-butanediol, each with its own set of advantages and considerations. These include asymmetric dihydroxylation of a prochiral olefin, kinetic resolution of a racemic mixture, asymmetric hydrogenation of a prochiral ketone, and hydrolytic kinetic resolution of a racemic epoxide.

Sharpless Asymmetric Dihydroxylation of 1-Butene

The Sharpless Asymmetric Dihydroxylation (SAD) is a powerful and widely used method for the enantioselective synthesis of vicinal diols from alkenes.[1][2][3][4][5] This method utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids to direct the dihydroxylation to a specific face of the double bond. For the synthesis of 1,2-butanediol, 1-butene is the logical starting material.

The choice of the chiral ligand, typically a phthalazine (PHAL) derivative of dihydroquinine (DHQ) or dihydroquinidine (DHQD), determines the enantiomer of the resulting diol. AD-mix-α, containing (DHQ)₂PHAL, generally affords the (R)-diol, while AD-mix-β, containing (DHQD)₂PHAL, yields the (S)-diol.

| Ligand System | Product | Typical Yield (%) | Typical e.e. (%) |

| AD-mix-α | (R)-1,2-Butanediol | >90 | >95 |

| AD-mix-β | (S)-1,2-Butanediol | >90 | >95 |

Materials:

-

AD-mix-β (or AD-mix-α)

-

tert-Butanol

-

Water

-

1-Butene (liquefied or as a solution in a suitable solvent)

-

Sodium sulfite

-

Ethyl acetate

-

Magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a cold condenser (-78 °C), a mixture of tert-butanol (50 mL) and water (50 mL) is prepared.

-

AD-mix-β (1.4 g per 1 mmol of alkene) is added to the solvent mixture and stirred until the two phases are clear and the aqueous phase is orange.

-

The mixture is cooled to 0 °C in an ice bath.

-

1-Butene (1.0 equivalent) is bubbled through the solution or added as a pre-cooled solution.

-

The reaction mixture is stirred vigorously at 0 °C for 12-24 hours, monitoring the reaction progress by TLC or GC.

-

Upon completion, the reaction is quenched by the slow addition of sodium sulfite (1.5 g per 1 mmol of alkene) and stirred for 1 hour.

-

The mixture is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the enantiomerically enriched 1,2-butanediol.

-

The enantiomeric excess is determined by chiral HPLC or GC analysis.

Caption: Sharpless Asymmetric Dihydroxylation Mechanism

Lipase-Catalyzed Kinetic Resolution of Racemic 1,2-Butanediol

Kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture by taking advantage of the differential reaction rates of the enantiomers with a chiral catalyst or reagent. Lipases are commonly employed for the kinetic resolution of alcohols and diols through enantioselective acylation.[1][6] In the case of racemic 1,2-butanediol, a lipase can selectively acylate one enantiomer, allowing for the separation of the acylated product and the unreacted enantiomer. Pseudomonas cepacia lipase (PSL) is known to be effective for the resolution of 1,2-diols.

| Lipase | Acyl Donor | Conversion (%) | e.e. of Diol (%) | e.e. of Acetate (%) |

| Pseudomonas cepacia | Vinyl acetate | ~50 | >99 | >99 |

Materials:

-

Racemic 1,2-butanediol

-

Pseudomonas cepacia lipase (immobilized)

-

Vinyl acetate

-

tert-Butyl methyl ether (MTBE)

-

Silica gel for column chromatography

Procedure:

-

To a solution of racemic 1,2-butanediol (1.0 g, 11.1 mmol) in MTBE (50 mL) is added immobilized Pseudomonas cepacia lipase (0.5 g).

-

Vinyl acetate (1.1 equivalents, 1.05 g, 12.2 mmol) is added, and the suspension is stirred at room temperature (or a specified temperature, e.g., 30 °C).

-

The reaction is monitored by chiral GC or HPLC. The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.

-

The enzyme is removed by filtration and can be washed with MTBE for reuse.

-

The filtrate is concentrated under reduced pressure.

-

The resulting mixture of the unreacted 1,2-butanediol enantiomer and the acylated enantiomer is separated by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

-

The enantiomeric excess of both the recovered diol and the acetate are determined by chiral HPLC or GC.

Caption: Lipase-Catalyzed Kinetic Resolution Workflow

Asymmetric Hydrogenation of 1-Hydroxy-2-butanone

Asymmetric hydrogenation of prochiral ketones is a highly efficient method for producing chiral alcohols. For the synthesis of 1,2-butanediol, the precursor is 1-hydroxy-2-butanone. Ruthenium complexes with chiral diphosphine ligands, such as BINAP, are well-established catalysts for this transformation.[3][7][8] The choice of the enantiomer of the chiral ligand dictates the stereochemical outcome of the reduction.

| Catalyst System | Product | Typical Yield (%) | Typical e.e. (%) |

| Ru[(R)-BINAP]Cl₂ | (R)-1,2-Butanediol | >95 | >98 |

| Ru[(S)-BINAP]Cl₂ | (S)-1,2-Butanediol | >95 | >98 |

Materials:

-

1-Hydroxy-2-butanone

-

[RuCl₂((R)-BINAP)]₂·NEt₃ (or the (S)-BINAP equivalent)

-

Methanol (degassed)

-

Hydrogen gas

Procedure:

-

A high-pressure autoclave is charged with 1-hydroxy-2-butanone (1.0 g, 11.4 mmol) and the Ru-BINAP catalyst (substrate-to-catalyst ratio of 1000:1 to 10,000:1).

-

Degassed methanol (20 mL) is added under an inert atmosphere (argon or nitrogen).

-

The autoclave is sealed, purged with hydrogen gas, and then pressurized with hydrogen to the desired pressure (e.g., 10-100 atm).

-

The reaction mixture is stirred at a specified temperature (e.g., 50 °C) for several hours until the reaction is complete (monitored by GC or TLC).

-

After cooling to room temperature, the autoclave is carefully depressurized.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by distillation or flash column chromatography to yield the enantiomerically pure 1,2-butanediol.

-

The enantiomeric excess is determined by chiral HPLC or GC analysis.

Caption: Noyori Asymmetric Hydrogenation Mechanism

Hydrolytic Kinetic Resolution of 1,2-Epoxybutane

The hydrolytic kinetic resolution (HKR) of terminal epoxides, developed by Jacobsen and co-workers, is a highly effective method for accessing enantiopure epoxides and 1,2-diols.[6][7][8][9][10] The reaction utilizes a chiral (salen)Co(III) complex as the catalyst to selectively hydrolyze one enantiomer of a racemic epoxide, leaving the other enantiomer unreacted. This method is particularly attractive due to its use of water as the reagent and the high enantioselectivities achieved for both the remaining epoxide and the resulting diol.

| Catalyst | Product(s) | Conversion (%) | e.e. of Epoxide (%) | e.e. of Diol (%) |

| (R,R)-Jacobsen's Catalyst | (S)-1,2-Epoxybutane & (R)-1,2-Butanediol | ~50 | >99 | >98 |

| (S,S)-Jacobsen's Catalyst | (R)-1,2-Epoxybutane & (S)-1,2-Butanediol | ~50 | >99 | >98 |

Materials:

-

Racemic 1,2-epoxybutane

-

(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) (Jacobsen's catalyst)

-

Acetic acid

-

Water

-

Diethyl ether

Procedure:

-

In a flask, Jacobsen's catalyst (0.2-0.5 mol%) is dissolved in a minimal amount of toluene or used neat.

-

Acetic acid (0.2 equivalents relative to the catalyst) is added, and the mixture is stirred in air for 10 minutes to generate the active Co(III) species.

-

Racemic 1,2-epoxybutane (1.0 equivalent) is added.

-

Water (0.5-0.6 equivalents) is added, and the mixture is stirred at room temperature.

-

The reaction progress is monitored by chiral GC until approximately 50-55% conversion is reached.

-

The reaction mixture is then directly purified by distillation or by partitioning between water and a nonpolar solvent (e.g., pentane) to separate the more polar diol from the less polar epoxide.

-

The recovered epoxide and the diol can be further purified by distillation or chromatography.

-

The enantiomeric excess of both the unreacted epoxide and the 1,2-butanediol is determined by chiral GC or HPLC.

Caption: Hydrolytic Kinetic Resolution Logical Flow

Conclusion

The enantioselective synthesis of 1,2-butanediol can be achieved through several robust and high-yielding methodologies. The choice of method will depend on factors such as the desired enantiomer, the availability of starting materials and catalysts, and the scale of the synthesis. Sharpless Asymmetric Dihydroxylation provides a direct route from a simple alkene with excellent enantioselectivity. Lipase-catalyzed kinetic resolution offers a classic and effective means of resolving a racemic mixture. Asymmetric hydrogenation of the corresponding α-hydroxy ketone is a highly efficient and atom-economical approach. Finally, the hydrolytic kinetic resolution of 1,2-epoxybutane stands out for its operational simplicity and the ability to obtain both the chiral diol and the chiral epoxide in high enantiopurity. For professionals in drug development and scientific research, a thorough understanding of these methods is crucial for the strategic design and synthesis of complex chiral molecules.

References

- 1. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. researchgate.net [researchgate.net]

- 7. Jacobsen's catalyst for hydrolytic kinetic resolution: structure elucidation of paramagnetic Co(III) salen complexes in solution via combined NMR and quantum chemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanistic investigation leads to a synthetic improvement in the hydrolytic kinetic resolution of terminal epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. stem.elearning.unipd.it [stem.elearning.unipd.it]

An In-depth Technical Guide to the Sharpless Asymmetric Dihydroxylation of 1-Butene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sharpless asymmetric dihydroxylation (AD) is a powerful and widely utilized chemical reaction that converts prochiral alkenes into chiral vicinal diols with high enantioselectivity.[1][2] Developed by K. Barry Sharpless, for which he was a co-recipient of the 2001 Nobel Prize in Chemistry, this method employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids.[1] The reaction's reliability, predictability, and broad substrate scope have made it an indispensable tool in synthetic organic chemistry, particularly in the synthesis of complex chiral molecules such as natural products and pharmaceuticals.[2]

This guide provides a detailed technical overview of the Sharpless asymmetric dihydroxylation as it applies to the terminal alkene, 1-butene. Due to the limited availability of specific quantitative data for the gaseous 1-butene, this document will utilize data for 1-octene as a representative terminal alkene to illustrate the reaction's performance.

Reaction Mechanism

The reaction mechanism of the Sharpless asymmetric dihydroxylation involves a catalytic cycle that begins with the formation of a complex between osmium tetroxide and the chiral ligand.[1] This complex then undergoes a [3+2]-cycloaddition with the alkene to form a cyclic osmate ester intermediate.[1] Subsequent hydrolysis of this intermediate liberates the chiral diol and a reduced osmium species. A stoichiometric co-oxidant, typically potassium ferricyanide(III) or N-methylmorpholine N-oxide (NMO), is used to regenerate the osmium tetroxide, thus allowing for the use of catalytic amounts of the toxic and expensive osmium reagent.[1][3]

Two commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, contain all the necessary components for the reaction, including the osmium catalyst, co-oxidant (potassium ferricyanide), potassium carbonate, and a chiral ligand.[1] AD-mix-α contains the ligand (DHQ)₂PHAL, derived from dihydroquinine, while AD-mix-β contains (DHQD)₂PHAL, derived from dihydroquinidine.[1] The choice of AD-mix determines the stereochemical outcome of the reaction in a predictable manner. For terminal alkenes like 1-butene, AD-mix-β typically yields the (R)-diol, while AD-mix-α produces the (S)-diol.

Quantitative Data

The following table summarizes representative quantitative data for the Sharpless asymmetric dihydroxylation of a terminal alkene, 1-octene, using both AD-mix-α and AD-mix-β. This data is illustrative of the high yields and excellent enantioselectivities that can be achieved for this class of substrates.

| Substrate | Reagent | Product | Yield (%) | Enantiomeric Excess (e.e., %) |

| 1-Octene | AD-mix-α | (S)-1,2-Octanediol | 94 | 93 |

| 1-Octene | AD-mix-β | (R)-1,2-Octanediol | 97 | 97 |

Experimental Protocols

Below is a detailed experimental protocol for the Sharpless asymmetric dihydroxylation of a terminal alkene, adapted for a 1 mmol scale.

Materials:

-

AD-mix-α or AD-mix-β (1.4 g)

-

tert-Butanol (5 mL)

-

Water (5 mL)

-

1-Octene (1 mmol, 0.112 g, 0.157 mL)

-

Sodium sulfite (1.5 g)

-

Ethyl acetate

-

Magnesium sulfate

-

Round-bottom flask (25 mL)

-

Stir bar

-

Ice bath

Procedure:

-

To a 25 mL round-bottom flask equipped with a stir bar, add AD-mix-α or AD-mix-β (1.4 g), tert-butanol (5 mL), and water (5 mL).

-

Stir the mixture vigorously at room temperature until the two phases are clear and the aqueous phase is a light yellow.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add the terminal alkene (1 mmol) to the cold, stirring mixture.

-

Continue stirring the reaction at 0 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.

-

Once the reaction is complete, add solid sodium sulfite (1.5 g) and warm the mixture to room temperature.

-

Stir for 30-60 minutes.

-

Extract the product with ethyl acetate (3 x 10 mL).

-

Combine the organic layers and wash with 1 M sodium hydroxide, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diol.

-

The crude product can be purified by column chromatography on silica gel.

Visualizations

Catalytic Cycle

The following diagram illustrates the primary catalytic cycle of the Sharpless asymmetric dihydroxylation.

Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.

Experimental Workflow

This diagram outlines the general experimental workflow for performing a Sharpless asymmetric dihydroxylation.

Caption: General experimental workflow for Sharpless AD.

References

Biocatalytic Production of (S)-1,2-Butanediol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-1,2-Butanediol is a valuable chiral building block in the synthesis of various pharmaceuticals and fine chemicals. Its stereospecific production is of significant interest, and biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods. This technical guide provides a comprehensive overview of the core strategies for the biocatalytic production of (S)-1,2-Butanediol, focusing on enzymatic and whole-cell systems, detailed experimental protocols, and quantitative data to support research and development efforts.

Executive Summary

The biocatalytic production of (S)-1,2-Butanediol primarily revolves around two key strategies: the stereoselective transformation of prochiral or racemic substrates and the de novo biosynthesis from simple carbon sources. Key enzymes, such as (2S, 3S)-butanediol dehydrogenase, and versatile microorganisms, including engineered Escherichia coli and Candida parapsilosis, are central to these approaches. This guide delves into the specifics of these biocatalytic systems, providing actionable data and methodologies for their implementation.

Biocatalytic Approaches for (S)-1,2-Butanediol Production

Two principal biocatalytic routes are explored for the synthesis of (S)-1,2-Butanediol:

-

Whole-Cell Biocatalysis with Engineered Escherichia coli : This approach utilizes recombinant E. coli strains overexpressing specific dehydrogenases that exhibit high stereoselectivity for the (S)-enantiomer of 1,2-butanediol. A crucial aspect of this system is the efficient regeneration of cofactors, which is often achieved by co-expressing enzymes like NADH oxidase.

-

De Novo Biosynthesis via Metabolic Engineering : A more recent strategy involves the construction of artificial metabolic pathways in microbial hosts like E. coli to produce 1,2-butanediol directly from renewable feedstocks such as glucose. This method extends existing amino acid biosynthesis pathways.

-

Deracemization using Candida parapsilosis : This elegant strategy employs the yeast Candida parapsilosis to resolve a racemic mixture of 1,2-butanediol. It involves the enantioselective oxidation of the (R)-enantiomer, leaving the desired (S)-enantiomer, followed by the reduction of the resulting ketone back to the (S)-enantiomer, theoretically achieving a 100% yield.

Key Enzymes and Microorganisms

The success of biocatalytic production of (S)-1,2-Butanediol hinges on the selection of appropriate enzymes and microbial chassis.

(2S, 3S)-Butanediol Dehydrogenase from Serratia sp. T241

(2S, 3S)-Butanediol dehydrogenase (BDH) from Serratia sp. T241 has been identified as a key enzyme for the stereospecific conversion of (S)-1,2-butanediol. This enzyme is NAD(H)-dependent and exhibits high selectivity for the (S)-enantiomer.

Table 1: Substrate Specificity of Dehydrogenases for 1,2-Butanediol Conversion

| Enzyme | Organism | Substrate | Product | Reference |

| (2S, 3S)-Butanediol Dehydrogenase | Serratia sp. T241 | (S)-1,2-Butanediol | 1-Hydroxy-2-butanone | [1] |

| (2R, 3R)-Butanediol Dehydrogenase | Serratia sp. T241 | (R)-1,2-Butanediol | 1-Hydroxy-2-butanone | [1] |

| Glycerol Dehydrogenase | Serratia sp. T241 | (R)-1,2-Butanediol | 1-Hydroxy-2-butanone | [2] |

Engineered Escherichia coli

E. coli is a widely used host for whole-cell biocatalysis due to its well-characterized genetics and rapid growth. For (S)-1,2-butanediol production, E. coli is typically engineered to:

-

Overexpress the desired dehydrogenase, such as (2S, 3S)-BDH.

-

Co-express an NADH oxidase for efficient regeneration of the NAD+ cofactor, which is essential for the oxidative reaction.

-

Optionally, co-express hemoglobin to enhance oxygen supply for the NADH oxidase.

Candida parapsilosis

Candida parapsilosis is a versatile yeast that possesses a range of oxidoreductases, making it suitable for deracemization reactions. It can selectively oxidize one enantiomer of a racemic alcohol while leaving the other untouched. This capability is harnessed for the production of enantiopure diols.

Experimental Protocols

This section provides detailed methodologies for key experiments in the biocatalytic production of (S)-1,2-Butanediol.

Protocol 1: Whole-Cell Biocatalysis for the Oxidation of (S)-1,2-Butanediol using Engineered E. coli

This protocol describes the use of engineered E. coli cells expressing (2S, 3S)-butanediol dehydrogenase and NADH oxidase for the conversion of (S)-1,2-butanediol to 1-hydroxy-2-butanone.

1. Strain Cultivation and Induction:

- Inoculate a single colony of recombinant E. coli into 5 mL of LB medium containing the appropriate antibiotic.

- Incubate overnight at 37°C with shaking at 200 rpm.

- Transfer the overnight culture to a larger volume of fresh LB medium and grow at 37°C until the OD600 reaches 0.6-0.8.

- Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate at a lower temperature (e.g., 25°C) for 10-12 hours.

- Harvest the cells by centrifugation and wash with a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 8.0).

2. Whole-Cell Biotransformation:

- Resuspend the harvested wet cells in 50 mM potassium phosphate buffer (pH 8.0) to a final concentration of 40 g/L.

- Add the substrate, racemic 1,2-butanediol, to a final concentration of 360 mM (for the (S)-enantiomer).

- Incubate the reaction mixture at 30°C with shaking at 200 rpm for 12-24 hours.

- Monitor the reaction progress by taking samples at regular intervals and analyzing the concentrations of the substrate and product using GC or HPLC.

Table 2: Optimized Conditions for Whole-Cell Biotransformation

| Parameter | Optimal Value |

| pH | 8.0 |

| Temperature | 30°C |

| Wet Cell Weight | 40 g/L |

| Substrate Concentration ((S)-1,2-BD) | 360 mM |

| Reaction Time | 12-24 h |

Protocol 2: Deracemization of Racemic 1,2-Butanediol using Candida parapsilosis (Conceptual Protocol)

This protocol outlines a conceptual two-step, one-pot deracemization process for producing (S)-1,2-butanediol from a racemic mixture using Candida parapsilosis. This is based on successful deracemization of other diols[3].

1. Enantioselective Oxidation of (R)-1,2-Butanediol:

- Cultivate Candida parapsilosis in a suitable medium (e.g., YM broth) and harvest the cells in the stationary phase.

- Resuspend the cells in a phosphate buffer (pH 8.0).

- Add racemic 1,2-butanediol as the substrate and a co-substrate for cofactor regeneration (e.g., acetone).

- Incubate at 30°C with agitation. The (R)-enantiomer will be selectively oxidized to 1-hydroxy-2-butanone, enriching the mixture in (S)-1,2-butanediol.

2. Asymmetric Reduction of 1-Hydroxy-2-butanone:

- After the complete conversion of the (R)-enantiomer, introduce a second biocatalyst or shift the reaction conditions to favor the reduction of the intermediate ketone.

- Add a co-substrate for the reductive step, such as glucose.

- The endogenous reductases in C. parapsilosis or a co-cultured microorganism will reduce 1-hydroxy-2-butanone to (S)-1,2-butanediol.

Protocol 3: Downstream Processing and Purification of (S)-1,2-Butanediol

This protocol provides a general workflow for the purification of 1,2-butanediol from a fermentation broth[4][5][6][7].

1. Cell Removal:

- Centrifuge the fermentation broth to pellet the microbial cells.

- Further clarify the supernatant by microfiltration to remove any remaining cells and large debris.

2. Removal of Salts and Polar Impurities:

- Pass the clarified broth through a series of ion-exchange resin columns (anion and cation exchange) to remove charged impurities.

- Nanofiltration can also be employed to remove salts and other small molecules.

3. Water Removal and Concentration:

- Use evaporation under reduced pressure to remove the bulk of the water and concentrate the diol-containing solution.

4. Final Purification:

- Employ fractional distillation to separate 1,2-butanediol from other components with different boiling points.

- For high-purity requirements, chromatographic methods such as simulated moving bed (SMB) chromatography can be utilized.

Quantitative Data

The following tables summarize key quantitative data from studies on the biocatalytic production of 1,2-butanediol and related compounds.

Table 3: Whole-Cell Biocatalytic Production of 1-Hydroxy-2-butanone from 1,2-Butanediol

| Biocatalyst | Substrate | Substrate Conc. (mM) | Product | Product Conc. (mM) | Yield (%) | Reference |

| E. coli expressing (2R, 3R)-BDH, NOX, and Vgb | (R)-1,2-BD | 440 | 1-Hydroxy-2-butanone | 341.35 | 77.6 | [1] |

| E. coli expressing (2S, 3S)-BDH, NOX, and Vgb | (S)-1,2-BD | 360 | 1-Hydroxy-2-butanone | 188.80 | 52.4 | [1] |

Table 4: Kinetic Parameters of Butanediol Dehydrogenases

| Enzyme | Organism | Substrate | Km (mM) | kcat (s⁻¹) | Reference |

| (2R,3R)-BDH | Pseudomonas putida KT2440 | (2R,3R)-2,3-Butanediol | 0.155 | 23.858 | [8] |

| (2R,3R)-BDH | Pseudomonas putida KT2440 | meso-2,3-Butanediol | 0.251 | 21.065 | [8] |

| (2R,3R)-BDH | Rhodococcus erythropolis WZ010 | (2R,3R)-2,3-Butanediol | 0.58 | - | [9] |

| meso-BDH | Serratia sp. T241 | meso-2,3-Butanediol | 8.84 | 2.8 | [10] |

| (2S,3S)-BDH | Serratia sp. T241 | (2S,3S)-2,3-Butanediol | 0.39 | 17.10 | [10] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows discussed in this guide.

De Novo Biosynthesis of 1,2-Butanediol

This pathway illustrates the engineered metabolic route for the production of 1,2-butanediol from glucose via the L-threonine biosynthesis pathway in E. coli[11].

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanism of 2,3-butanediol stereoisomers formation in a newly isolated Serratia sp. T241 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. gccpo.org [gccpo.org]

- 5. CN113166008A - Method for purifying bio-1, 3-butanediol from fermentation broth - Google Patents [patents.google.com]

- 6. osti.gov [osti.gov]

- 7. scispace.com [scispace.com]

- 8. Dehydrogenation Mechanism of Three Stereoisomers of Butane-2,3-Diol in Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of a (2R,3R)-2,3-Butanediol Dehydrogenase from Rhodococcus erythropolis WZ010 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Metabolic Engineering of Escherichia coli for De Novo Production of 1,2-Butanediol - PubMed [pubmed.ncbi.nlm.nih.gov]

Microbial Synthesis of Chiral 1,2-Diols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chiral 1,2-diols are invaluable building blocks in the synthesis of a wide array of pharmaceuticals and fine chemicals. The stereochemistry of these molecules is critical to their biological activity, making the production of enantiomerically pure 1,2-diols a key focus in drug discovery and development. Microbial synthesis offers a green and efficient alternative to traditional chemical methods, leveraging the inherent stereoselectivity of enzymes to produce these valuable compounds from renewable feedstocks. This technical guide provides a comprehensive overview of the microbial synthesis of chiral 1,2-diols, detailing the core metabolic pathways, key microorganisms, and experimental protocols.

Core Metabolic Pathways for Chiral 1,2-Diol Synthesis

The microbial production of chiral 1,2-diols, particularly the well-studied 1,2-propanediol (1,2-PDO), primarily proceeds through three main metabolic pathways. The choice of pathway and microbial host is crucial in determining the stereochemistry of the final product.

1. The Methylglyoxal Pathway: This pathway is commonly engineered in microorganisms like Escherichia coli and Saccharomyces cerevisiae to produce (R)-1,2-propanediol from common sugars like glucose or from glycerol.[1][2][3][4] The pathway begins with the glycolytic intermediate dihydroxyacetone phosphate (DHAP), which is converted to methylglyoxal by methylglyoxal synthase.[2][3][4][5] Methylglyoxal is then sequentially reduced to (R)-lactaldehyde and then to (R)-1,2-propanediol.[5][6]

2. The Deoxyhexose Pathway: Certain wild-type bacteria, such as Clostridium species, can produce (S)-1,2-propanediol from deoxy sugars like L-rhamnose and L-fucose.[1][3][4] This pathway involves the conversion of the deoxy sugar to lactaldehyde, which is subsequently reduced to (S)-1,2-propanediol. While this pathway offers high stereoselectivity, the high cost of the deoxy sugar substrates limits its industrial applicability.[1]

3. The Lactate Pathway: A more recently explored route involves the conversion of lactic acid to 1,2-propanediol. This pathway has the potential to produce either (R)- or (S)-1,2-PDO depending on the stereochemistry of the starting lactic acid and the enzymes used. For instance, a novel artificial pathway has been demonstrated in E. coli for the production of (S)-1,2-PDO from glucose via an L-lactic acid intermediate.[7]

Key Microorganisms in Chiral 1,2-Diol Synthesis

A variety of microorganisms have been utilized and engineered for the production of chiral 1,2-diols. The selection of the microbial host depends on factors such as substrate utilization, metabolic characteristics, and amenability to genetic engineering.

-

Escherichia coli : As a well-characterized model organism, E. coli is a popular choice for metabolic engineering. It has been successfully engineered to produce high titers of (R)-1,2-propanediol from glucose and glycerol via the methylglyoxal pathway.[5][6][8]

-

Saccharomyces cerevisiae : This yeast is another attractive host for 1,2-diol production due to its robustness in industrial fermentations. It has also been engineered to produce 1,2-propanediol.[2]

-

Clostridium species : Several Clostridium species are natural producers of 1,2-propanediol. For example, Clostridium thermosaccharolyticum can produce (R)-1,2-PDO with high enantiomeric excess from various sugars.[1][2]

-

Klebsiella pneumoniae : This bacterium has been investigated for the production of 1,2-propanediol from glycerol.[9]

Data Presentation: Microbial Production of Chiral 1,2-Propanediol

The following tables summarize the quantitative data from various studies on the microbial production of chiral 1,2-propanediol.

Table 1: Production of (R)-1,2-Propanediol

| Microorganism | Strain | Substrate | Fermentation Mode | Titer (g/L) | Yield (g/g) | Enantiomeric Excess (%) | Reference |

| Escherichia coli | Engineered | Glucose | Fed-batch | 4.5 | 0.19 | >99 | [8] |

| Escherichia coli | Co-expression of mgsA and gldA | Glucose | Anaerobic batch | 0.7 | N/A | Enantiomerically pure | [5][6] |

| Clostridium thermosaccharolyticum | Wild-type | Glucose (45 g/L) | Batch | 9.05 | 0.20 | >99 | [1] |

| Klebsiella pneumoniae | Engineered | Glycerol | Batch | 1.016 | N/A | N/A | [9] |

Table 2: Production of (S)-1,2-Propanediol

| Microorganism | Strain | Substrate | Fermentation Mode | Titer (mM) | Yield (mol/mol) | Enantiomeric Excess (%) | Reference |

| Escherichia coli | Engineered | Glucose | Batch | 13.7 | N/A | >99 | [7] |

| Clostridium sp. AK-1 | Wild-type | L-rhamnose | Batch | 22.13 | 0.81 | N/A | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the microbial synthesis of chiral 1,2-diols.

Protocol 1: Fed-Batch Fermentation of Recombinant E. coli for 1,2-Diol Production

This protocol is a general guideline for the high-density cultivation of recombinant E. coli for the production of chiral 1,2-diols.

1. Media and Solution Preparation:

- Prepare a defined minimal medium for the batch phase and a concentrated feed solution. A typical medium contains a carbon source (e.g., glucose or glycerol), a nitrogen source (e.g., ammonium chloride), phosphate salts, and trace minerals.

- Sterilize all media and solutions by autoclaving or sterile filtration.

2. Inoculum Preparation:

- Inoculate a single colony of the recombinant E. coli strain into a shake flask containing Luria-Bertani (LB) medium with the appropriate antibiotic.

- Incubate overnight at 37°C with shaking (250 rpm).

- Use the overnight culture to inoculate a larger volume of minimal medium to serve as the seed culture for the fermenter.

3. Fermenter Setup and Operation:

- Prepare and sterilize the fermenter vessel.

- Aseptically transfer the sterile batch medium to the fermenter.

- Calibrate pH and dissolved oxygen (DO) probes.

- Inoculate the fermenter with the seed culture (typically 1-5% of the initial batch volume).

- Control the fermentation parameters:

- Temperature: 37°C for growth, may be reduced (e.g., to 30°C) after induction.

- pH: Maintain at a setpoint (e.g., 7.0) by the automated addition of acid (e.g., H₂SO₄) and base (e.g., NH₄OH).

- Dissolved Oxygen (DO): Maintain at a setpoint (e.g., 30-40%) by cascading agitation speed and airflow/oxygen supplementation.

4. Fed-Batch and Induction:

- Once the initial carbon source in the batch medium is depleted (indicated by a sharp increase in DO), start the exponential feeding of the concentrated feed solution.

- When the culture reaches a desired cell density (e.g., an OD₆₀₀ of 40), induce the expression of the genes in the synthesis pathway by adding an inducer such as isopropyl β-D-1-thiogalactopyranoside (IPTG).

5. Sampling and Analysis:

- Periodically take samples from the fermenter to monitor cell growth (OD₆₀₀), substrate consumption, and product formation.

- Analyze the concentration of the chiral 1,2-diol in the culture supernatant using HPLC or GC-MS.

Protocol 2: Enzyme Assay for Glycerol Dehydrogenase

This protocol measures the activity of glycerol dehydrogenase by monitoring the reduction of NAD⁺ to NADH at 340 nm.

1. Reagents:

- Carbonate-bicarbonate buffer (0.125 M, pH 10.0)

- Glycerol solution (1.0 M)

- Ammonium sulfate solution (1.0 M)

- NAD⁺ solution (0.1 M)

- Enzyme diluent (e.g., 0.05 M potassium phosphate buffer, pH 7.6)

- Enzyme sample (appropriately diluted)

2. Assay Procedure:

- Set up a spectrophotometer at 340 nm and 25°C.

- In a cuvette, mix the following reagents:

- 2.4 ml Carbonate-bicarbonate buffer

- 0.3 ml Glycerol solution

- 0.1 ml Ammonium sulfate solution

- 0.1 ml NAD⁺ solution

- Incubate the mixture in the spectrophotometer for 4-5 minutes to reach thermal equilibrium and establish a blank rate.

- Initiate the reaction by adding 0.1 ml of the diluted enzyme solution and mix thoroughly.

- Record the increase in absorbance at 340 nm for 3-5 minutes.

3. Calculation of Activity:

- Determine the rate of change in absorbance per minute (ΔA₃₄₀/min) from the initial linear portion of the curve.

- Calculate the enzyme activity using the Beer-Lambert law, where the molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹. One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the assay conditions.[10]

Protocol 3: Enzyme Assay for Methylglyoxal Synthase

The activity of methylglyoxal synthase can be determined by measuring the formation of methylglyoxal from dihydroxyacetone phosphate (DHAP). The produced methylglyoxal can be quantified using a colorimetric assay kit.

1. Reagents and Materials:

- Methylglyoxal Assay Kit (e.g., from BioVision or Sigma-Aldrich)

- DHAP substrate solution

- Enzyme sample (cell lysate containing overexpressed methylglyoxal synthase)

- Microplate reader

2. Assay Procedure (based on a commercial kit):

- Prepare samples and standards according to the kit's instructions.

- Prepare a reaction mix containing the necessary enzymes and a chromophore provided in the kit.

- Add the reaction mix to the wells of a 96-well plate containing the samples and standards.

- Incubate the plate at room temperature for the time specified in the kit protocol.

- Measure the absorbance at the recommended wavelength using a microplate reader.

3. Calculation of Activity:

- Generate a standard curve using the measurements from the methylglyoxal standards.

- Determine the concentration of methylglyoxal in the enzyme reaction samples from the standard curve.

- Calculate the specific activity of the methylglyoxal synthase (e.g., in U/mg of total protein), where one unit is the amount of enzyme that produces 1 µmol of methylglyoxal per minute.

Protocol 4: HPLC Analysis of Chiral 1,2-Diols

This protocol outlines a general method for the chiral separation and quantification of 1,2-diols using High-Performance Liquid Chromatography (HPLC).

1. Sample Preparation:

- Centrifuge the fermentation broth to remove cells.

- Filter the supernatant through a 0.22 µm syringe filter.

- Dilute the sample with the mobile phase if necessary.

2. HPLC System and Column:

- Use an HPLC system equipped with a UV or refractive index (RI) detector.

- Select an appropriate chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are often effective for separating diol enantiomers.

3. Chromatographic Conditions:

- Mobile Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) is commonly used for normal-phase chiral separations. A typical starting point is a 90:10 (v/v) mixture of n-hexane and isopropanol.

- Flow Rate: Typically 0.5 - 1.0 mL/min.

- Column Temperature: Maintained at a constant temperature, e.g., 25°C.

- Detection: UV detection at a low wavelength (e.g., 210 nm) if the diol has a chromophore, or RI detection for universal detection.

4. Analysis:

- Inject a standard solution of the racemic 1,2-diol to determine the retention times of the two enantiomers.

- Inject the prepared samples.

- Quantify the concentration of each enantiomer by comparing the peak areas to a standard curve.

- Calculate the enantiomeric excess (ee%) using the formula: ee% = [|Area(R) - Area(S)| / (Area(R) + Area(S))] * 100.

Protocol 5: GC-MS Analysis of 1,2-Propanediol

Gas Chromatography-Mass Spectrometry (GC-MS) is a sensitive method for the quantification of 1,2-propanediol.

1. Sample Preparation and Derivatization:

- Prepare the sample as described for HPLC analysis.

- For improved volatility and chromatographic performance, the diol can be derivatized. A common method is esterification with phenylboronic acid.

2. GC-MS System and Column:

- Use a GC system coupled to a mass spectrometer.

- Select a suitable capillary column, such as a polar column (e.g., HP-PONA).

3. GC-MS Conditions:

- Injector: Split/splitless injector, with the temperature set appropriately (e.g., 250°C).

- Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).

- Carrier Gas: Helium or hydrogen at a constant flow rate.

- Mass Spectrometer: Operate in either full scan mode for identification or selected ion monitoring (SIM) mode for sensitive quantification.

4. Quantification:

- Prepare a calibration curve using standard solutions of 1,2-propanediol.

- An internal standard (e.g., 1,3-butanediol) can be used for more accurate quantification.

- Identify the 1,2-propanediol peak in the chromatogram based on its retention time and mass spectrum.

- Quantify the concentration based on the peak area relative to the calibration curve.

Mandatory Visualizations

Metabolic Pathway for (R)-1,2-Propanediol Synthesis

Caption: Metabolic pathway for the synthesis of (R)-1,2-propanediol from glucose.

Experimental Workflow for Microbial 1,2-Diol Production

Caption: General experimental workflow for microbial production of chiral 1,2-diols.

References

- 1. A comprehensive review on microbial production of 1,2-propanediol: micro-organisms, metabolic pathways, and metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microbial production of short chain diols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microbial production and applications of 1,2-propanediol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microbial production and applications of 1,2-propanediol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic engineering of a 1,2-propanediol pathway in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Fermentative production of enantiomerically pure S-1,2-propanediol from glucose by engineered E. coli strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Production of 1,2-propanediol from glycerol in Klebsiella pneumoniae GEM167 with flux enhancement of the oxidative pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glycerol Dehydrogenase - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]

(S)-1,2-Butanediol: A Comprehensive Technical Guide for Chiral Synthesis

For Researchers, Scientists, and Drug Development Professionals

(S)-1,2-Butanediol, a versatile chiral building block, offers a readily available and cost-effective starting point for the asymmetric synthesis of a wide range of complex molecules. Its inherent chirality and dual hydroxyl functionalities make it a valuable precursor for the stereoselective construction of key intermediates in pharmaceutical and fine chemical development. This in-depth technical guide provides a comprehensive overview of the properties, synthetic applications, and experimental protocols related to (S)-1,2-Butanediol as a chiral pool starting material.

Physicochemical and Spectroscopic Properties

(S)-1,2-Butanediol is a colorless to slightly yellow, clear liquid. A summary of its key physical and chemical properties is presented in the table below, providing essential data for reaction planning and execution.[1][2][3][4][5][6]

| Property | Value | Reference |

| Molecular Formula | C₄H₁₀O₂ | [1][2][3] |

| Molecular Weight | 90.12 g/mol | [1][3][4] |

| CAS Number | 73522-17-5 | [1][2][3] |

| Appearance | Colorless or slightly yellow clear liquid | [1] |

| Density | 1.001 - 1.0023 g/cm³ at 20 °C | [2][5][6] |

| Boiling Point | 195-196.9 °C at 760 mmHg; 55 °C at 0.7 mmHg | [1][2][5] |

| Melting Point | -50 °C | [5][6] |

| Optical Rotation [α]²⁰_D_ | -15° to -18° (c=3 in EtOH) | [1] |

| Refractive Index (n²⁰_D_) | 1.4360 - 1.4400 | [1][2][5] |

| Solubility | Miscible with water; soluble in ethanol and acetone; sparingly soluble in esters and ethers; insoluble in hydrocarbons. | [4][5] |

| Purity | ≥ 98% (GC) | [1] |

Spectroscopic Data:

Spectroscopic data is crucial for the identification and characterization of (S)-1,2-Butanediol and its derivatives throughout a synthetic sequence.

| Technique | Data |

| ¹H NMR | Spectra available in public databases. |

| ¹³C NMR | Spectra available in public databases. |

| Mass Spectrometry (MS) | Spectra available in public databases.[4] |

| Infrared (IR) | Spectra available in public databases. |

Key Synthetic Transformations of (S)-1,2-Butanediol

(S)-1,2-Butanediol serves as a versatile starting material for the synthesis of various chiral building blocks. The two hydroxyl groups offer multiple points for functionalization, allowing for the creation of epoxides, amines, and other valuable intermediates with retention or inversion of stereochemistry.

Synthesis of (S)-1,2-Epoxybutane

(S)-1,2-Epoxybutane is a key electrophilic intermediate that can be readily prepared from (S)-1,2-Butanediol. A common and efficient method involves a two-step process: formation of a cyclic carbonate followed by decarboxylation.[7][8][9][10]

Caption: Synthesis of (S)-1,2-Epoxybutane from (S)-1,2-Butanediol.

Experimental Protocol: Two-Step Synthesis of (S)-1,2-Epoxybutane [7][8][9][10]

Step 1: Carbonylation of (S)-1,2-Butanediol

-

To a stirred solution of (S)-1,2-Butanediol (1.0 eq) in a suitable solvent such as toluene, add dimethyl carbonate (DMC, 1.2 eq).

-

Add a catalytic amount of NaAlO₂ (e.g., 1-5 mol%).

-

Heat the reaction mixture to a temperature of 100-120 °C and monitor the reaction progress by TLC or GC. The reaction typically goes to completion within a few hours.

-

Upon completion, cool the reaction mixture and filter to remove the catalyst.

-

Remove the solvent and excess DMC under reduced pressure to yield crude (S)-butylene carbonate, which can be purified by vacuum distillation. A yield of up to 96.2% has been reported for the analogous racemic diol.[7][8][9][10]

Step 2: Decarboxylation of (S)-Butylene Carbonate

-

To the purified (S)-butylene carbonate, add a catalytic amount of an ionic liquid such as 1-butyl-3-methylimidazolium bromide ([Bmim][Br]).

-

Heat the mixture under vacuum (to remove the CO₂ byproduct) to a temperature of 160-180 °C.

-

The product, (S)-1,2-epoxybutane, can be distilled directly from the reaction mixture. A separated yield of 94.0% has been reported for the analogous racemic substrate.[7]

Synthesis of (S)-2-Aminobutanol

(S)-2-Aminobutanol is a crucial chiral intermediate, notably used in the synthesis of the anti-epileptic drug Levetiracetam.[11] A common synthetic strategy from (S)-1,2-Butanediol involves the activation of one of the hydroxyl groups as a good leaving group (e.g., a sulfonate ester) followed by nucleophilic substitution with an amine source.

Caption: Synthesis of (S)-2-Aminobutanol from (S)-1,2-Butanediol.

Experimental Protocol: Synthesis of (S)-2-Aminobutanol via Sulfonate Ester

Step 1: Monotosylation of (S)-1,2-Butanediol

-

Dissolve (S)-1,2-Butanediol (1.0 eq) in pyridine at 0 °C.

-

Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.0-1.2 eq) in pyridine. The selective tosylation of the primary hydroxyl group is generally favored due to steric hindrance.

-

Stir the reaction at 0 °C for several hours and then allow it to warm to room temperature overnight.

-

Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with dilute HCl to remove pyridine, followed by saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Step 2: Amination of the Tosylate

-

Dissolve the purified (S)-1-(tosyloxy)butan-2-ol in a sealed tube with a solution of ammonia in methanol or an aqueous ammonia solution.

-

Heat the mixture to 80-100 °C for several hours.

-

Monitor the reaction by TLC. After completion, cool the reaction mixture and concentrate under reduced pressure.

-

The resulting residue can be purified by distillation or crystallization to yield (S)-2-aminobutanol.

Application in the Synthesis of Levetiracetam

(S)-1,2-Butanediol is a key chiral pool starting material for the industrial synthesis of the anti-epileptic drug Levetiracetam. The synthesis proceeds through the intermediate (S)-2-aminobutanol.

Caption: Synthetic pathway to Levetiracetam from (S)-1,2-Butanediol.

Experimental Protocol: Synthesis of Levetiracetam from (S)-2-Aminobutanol [11][12][13][14]

-

Acylation: To a solution of (S)-2-aminobutanol (1.0 eq) and a base (e.g., triethylamine, 1.2 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add 4-chlorobutyryl chloride (1.1 eq) dropwise. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude (S)-N-(1-hydroxybutan-2-yl)-4-chlorobutanamide.

-

Cyclization: Dissolve the crude intermediate in a suitable solvent (e.g., THF) and add a strong base such as sodium hydroxide or potassium hydroxide. Heat the mixture to reflux for several hours.

-